4-Benzylideneaminopyridine
Description
4-Benzylideneaminopyridine is a Schiff base derivative formed by the condensation of 4-aminopyridine with benzaldehyde. This group enables metal complexation and biological activity, such as antimicrobial or anticancer properties .
Properties
Molecular Formula |
C12H10N2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-phenyl-N-pyridin-4-ylmethanimine |
InChI |
InChI=1S/C12H10N2/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-10H |
InChI Key |
NZHRBTNMXSLQDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
Key pyridine derivatives with substituents at the 4-position are compared below.
Key Observations :
- This compound and 4-(Benzylideneamino)benzenesulfonamide share the benzylideneamino group, which enhances their ability to form coordination complexes with metals like tin, as demonstrated in structural studies .
- 4-Dimethylaminopyridine lacks aromatic conjugation but is widely used as a nucleophilic catalyst due to its electron-donating dimethylamino group .
- 4-Benzylpiperidine features a saturated piperidine ring, making it less reactive toward metal coordination but valuable in pharmaceutical intermediates .
Reactivity Differences :
- The benzylideneamino group in this compound facilitates π-π interactions and metal binding, unlike the electron-rich dimethylamino group in 4-Dimethylaminopyridine, which enhances nucleophilicity .
Contradictions/Gaps :
- While 4-Benzylpiperidine and 4-Dimethylaminopyridine have well-documented safety profiles , this compound lacks comprehensive toxicological studies, necessitating cautious handling .
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